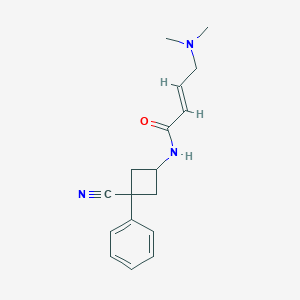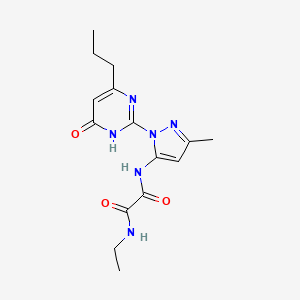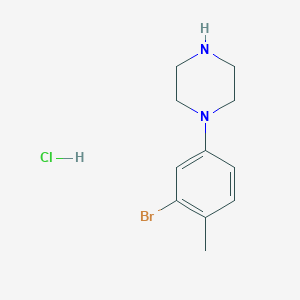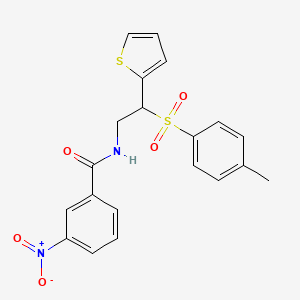![molecular formula C25H32N4O4S B2414392 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476452-53-6](/img/structure/B2414392.png)
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several interesting functional groups. It has an adamantane core, which is a type of diamondoid and is known for its stability and unique properties . Attached to this core is a 1,2,4-triazole ring, a type of heterocycle that often exhibits pharmacological activity. The molecule also contains a methoxyphenyl group and a sulfanylacetate ester.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantane core would provide a rigid, three-dimensional structure, while the other groups would add functionality and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on the functional groups present. For example, the ester could undergo hydrolysis or transesterification reactions. The triazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the adamantane core would likely make the compound quite stable and resistant to heat and chemical attack .科学的研究の応用
Spectral and Quantum Chemical Analysis
- Spectral Analysis : The compound has been analyzed using Fourier transform infrared and Raman spectra, showing features of intramolecular charge transfer, indicating its potential in molecular studies (Al-Ghulikah et al., 2019).
Tubulin Targeting for Anticancer Applications
- Anticancer Potential : Analogues of this compound, particularly those with an adamantane-1-acetate structure, have shown the ability to inhibit cell proliferation and stimulate depolymerization of microtubules in cancer cells (Zefirov et al., 2020).
Antioxidant Abilities
- Antioxidant Properties : Derivatives of this compound, particularly those containing triazol-3-yl and acetohydrazide groups, have demonstrated higher antioxidant ability than standard controls (Šermukšnytė et al., 2022).
Molecular Structure and Pharmacological Properties
- Molecular Structure Studies : Investigations into the molecular structure of similar adamantane derivatives have been conducted, providing insights into the effects of structural modifications on biological activity (Al-Wahaibi et al., 2018).
Anticancer Activity
- Anticancer Applications : Studies on naproxen derivatives structurally related to this compound have shown significant in vitro anticancer activity against various cancer cell lines, indicating the potential of adamantane-1-carbonylamino derivatives in cancer treatment (Han et al., 2018).
Synthesis and Characterization
- Synthesis and Physical-Chemical Properties : The synthesis process of similar adamantane and 1,2,4-triazole derivatives has been explored, providing a foundation for the development of new drugs with high biological activity (Odyntsova, 2017).
作用機序
将来の方向性
特性
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-3-33-22(30)15-34-24-28-27-21(29(24)19-4-6-20(32-2)7-5-19)14-26-23(31)25-11-16-8-17(12-25)10-18(9-16)13-25/h4-7,16-18H,3,8-15H2,1-2H3,(H,26,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOZEXMKGDYMOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-chloro-N'-[2-(pentyloxy)acetyl]pyridine-2-carbohydrazide](/img/structure/B2414310.png)
![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2414311.png)
![2,3,4,4a,5,6,7,7a-Octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2414312.png)

![3-(4-Methoxyphenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]propanamide](/img/structure/B2414314.png)



![6-(3,4-dimethylphenyl)-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2414320.png)
![N-(3-chlorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2414324.png)
![1-[4-(2-Ethyl-1H-imidazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2414325.png)
![N-(4-Fluorophenyl)-3-[(6-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2414327.png)
